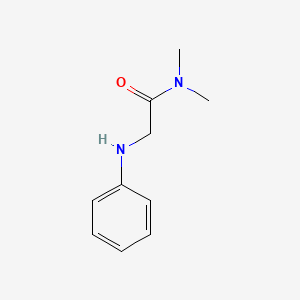
2-Anilino-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-N,N-dimethylacetamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23100 . It is also known by other names such as N-phenyl-glycine dimethylamide and Acetamide .
Molecular Structure Analysis
The molecular structure of 2-Anilino-N,N-dimethylacetamide consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom is bonded to two methyl groups (CH3) and a phenyl group (C6H5). The central carbon atom is also bonded to another nitrogen atom, which is connected to a phenyl group .Physical And Chemical Properties Analysis
2-Anilino-N,N-dimethylacetamide has a density of 1.094g/cm3 and a boiling point of 336.8ºC at 760 mmHg . The exact mass is 178.11100, and the molecular formula is C10H14N2O .Aplicaciones Científicas De Investigación
Anticancer Activities
2-Anilino-N,N-dimethylacetamide has been used in the synthesis of a new series of compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore . These compounds have been investigated as tubulin polymerization inhibitors with anticancer activities . Among the synthesized compounds, those bearing the substituents p-toluidino, p-ethylanilino, and 3′,4′-dimethylanilino were significantly more active than the others .
Energy Storage
2-Anilino-N,N-dimethylacetamide, also known as N,N-dimethylacetamide (DMA), has been used in the design of a new DMA-based electrolyte to promote the cycling stability of Li–O2 batteries . This electrolyte has been found to be a better lithium metal anode stabilization strategy than using high concentration electrolytes . The new electrolyte can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiN O coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer .
Safety and Hazards
The safety data sheet for a related compound, N,N-Dimethylacetamide, indicates that it is a combustible liquid and harmful in contact with skin or if inhaled . It may cause serious eye irritation and is suspected of causing cancer . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure .
Mecanismo De Acción
Target of Action
The primary target of 2-Anilino-N,N-dimethylacetamide (also known as N,N-dimethyl-2-(phenylamino)acetamide) is the Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Mode of Action
2-Anilino-N,N-dimethylacetamide interacts with its targets by inhibiting the NF-κB pathway . Specifically, it significantly inhibits the degradation of nuclear factor of kappa light polypeptide gene enhancer in B cell inhibitor a (IκBα) in lipopolysaccharide (LPS)-stimulated cells . This inhibition results in the suppression of the secretion of proinflammatory cytokines .
Biochemical Pathways
The compound affects the NF-κB pathway, leading to downstream effects on the expression of various genes involved in inflammation . By inhibiting the degradation of IκBα, 2-Anilino-N,N-dimethylacetamide prevents the activation of NF-κB, thereby suppressing the production of proinflammatory cytokines .
Pharmacokinetics
The compound has a molecular weight of 17823100, a density of 1094g/cm3, and a boiling point of 3368ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Anilino-N,N-dimethylacetamide’s action include the suppression of proinflammatory cytokines in LPS-induced cells . This results in an anti-inflammatory effect, which has been shown to prevent inflammation-induced preterm birth in a murine model .
Action Environment
It’s worth noting that the compound’s action can be influenced by the concentration of the compound in the solution
Propiedades
IUPAC Name |
2-anilino-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCBUWNEWJFXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162301 |
Source


|
| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14307-89-2 |
Source


|
| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

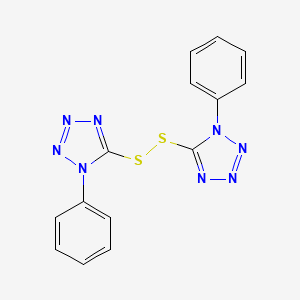

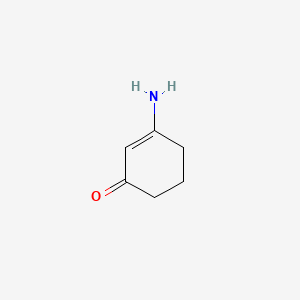
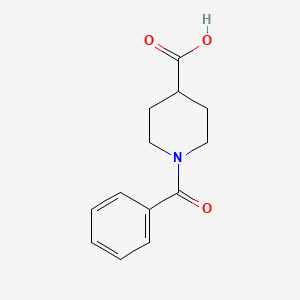
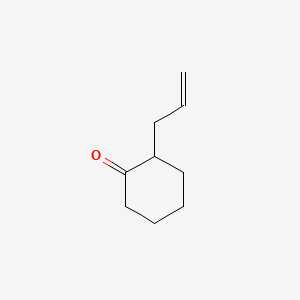


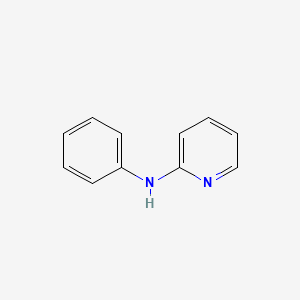




![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)
